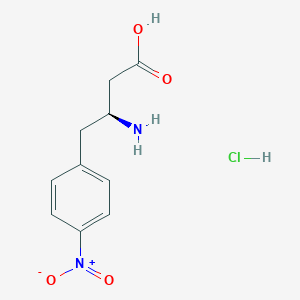

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Beschreibung

BenchChem offers high-quality (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIIXVVGUXXORP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375838 | |

| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-87-8 | |

| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Abstract

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative that serves as a critical building block in pharmaceutical research, particularly for peptide synthesis.[1] Its biological activity is intrinsically linked to its stereochemistry, making the rigorous assessment of its chiral purity a non-negotiable aspect of quality control in drug development. This guide provides a comprehensive framework for determining the chiral purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will delve into the causality behind methodological choices, from the selection of chiral stationary phases to mobile phase optimization, and present a detailed, self-validating protocol. Furthermore, this guide outlines the essential method validation parameters as stipulated by international regulatory guidelines and discusses the profiling of potential impurities. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the stereochemical integrity of pharmaceutical intermediates.

The Imperative of Chirality in Pharmaceutical Science

The Significance of Stereochemistry in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[2][3] Biological systems, such as receptors and enzymes, are inherently chiral, composed of L-amino acids and D-sugars.[4] This stereochemical environment leads to specific interactions with chiral drug molecules, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[2][3][5] The historical case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical purity.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent criteria for the development and marketing of single-enantiomer drugs.[6]

Profile of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a derivative of β-amino acid, characterized by a molecular formula of C₁₀H₁₃ClN₂O₄ and a molecular weight of 260.67 g/mol .[1] Its structure features a chiral center at the C3 position, with a 4-nitrophenyl group attached to the adjacent carbon. This compound is a valuable intermediate in the synthesis of complex peptides and other bioactive molecules.[1][7] The specific (S)-configuration is crucial for its intended stereospecific interactions within biological systems, dictating its efficacy and safety profile in downstream applications.[1]

The Critical Need for High Chiral Purity

Ensuring the enantiomeric purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is paramount. The presence of its unwanted mirror image, the (R)-enantiomer, constitutes an impurity that can impact the final drug product's safety and efficacy. Therefore, a robust, accurate, and validated analytical method is required to quantify the enantiomeric excess (% ee) and ensure it meets strict quality specifications.

Analytical Methodologies for Chiral Purity Determination

The separation and quantification of enantiomers present a significant analytical challenge. Several techniques can be employed, with High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) being the most prevalent and reliable method for amino acid derivatives.[8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Causality Behind Experimental Choices:

-

Selection of Chiral Stationary Phases (CSPs): The success of a chiral separation hinges on the choice of the CSP. For amino acids and their derivatives, several types of CSPs have proven effective.[8]

-

Macrocyclic Glycopeptides: CSPs based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids.[9] They possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds.[9] The recognition mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.

-

Cyclodextrins: These are cyclic oligosaccharides that form a toroidal basket structure.[8] The apolar cavity can include the nitrophenyl group of the analyte, while the chiral hydroxyl groups on the exterior can engage in hydrogen bonding, leading to chiral recognition.[8]

-

P-CAP: This refers to a π-acceptor/π-donor CSP, which would be highly suitable for the target molecule due to the presence of the electron-withdrawing nitro group and the phenyl ring.

-

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal resolution and retention. For macrocyclic glycopeptide columns, a polar ionic mode (PIM) or reversed-phase mode is typically used. The concentration of the organic modifier (e.g., methanol, acetonitrile) and the type and concentration of acidic/basic additives can significantly influence the separation. For amino acids, increasing the organic modifier concentration often leads to increased enantioselectivity.[9]

Recommended Protocol: Chiral HPLC Method

This section provides a detailed, step-by-step protocol for the determination of the chiral purity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Chiral Column | Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide CSP) |

| Dimensions: 250 x 4.6 mm, 5 µm particle size | |

| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v) |

| Column Temp. | 25 °C |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Diluent | Mobile Phase |

| Standard 1 | (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl Reference Standard |

| Standard 2 | (R)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl (or racemic mixture) |

Experimental Workflow

The overall process from sample preparation to final report generation is a systematic workflow designed to ensure accuracy and reproducibility.

Caption: Workflow for Chiral Purity Analysis.

Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.

-

Standard Preparation: Accurately weigh and dissolve the reference standards in the sample diluent to a final concentration of approximately 0.5 mg/mL. If the (R)-isomer is unavailable, use a racemic mixture to confirm peak identification and resolution.

-

Sample Preparation: Prepare the test sample by dissolving it in the sample diluent to the same concentration as the standard.

-

System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

-

System Suitability Testing (SST): Inject the standard solution (or racemic mixture) five or six replicate times. The system is deemed suitable for analysis if it meets the pre-defined criteria.[10][11]

-

Analysis: Once SST criteria are met, inject the sample solutions in duplicate.

Data Analysis and Calculation of Enantiomeric Excess

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the reference standards. Integrate the peak areas for both enantiomers in the sample chromatogram.

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample.[12] It is calculated using the following formula:[13][14]

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

-

Area(S) is the peak area of the desired (S)-enantiomer.

-

Area(R) is the peak area of the undesired (R)-enantiomer.

A completely pure sample of the (S)-enantiomer would have an ee of 100%, while a racemic mixture would have an ee of 0%.[12]

Method Validation: The Self-Validating System

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[15][16] A validated method provides a high degree of assurance that the results are accurate and reliable.

Core Validation Parameters

The validation process establishes the performance characteristics of the method through a series of experimental tests.

Caption: Core Parameters for Analytical Method Validation.

Summary of Validation Experiments

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 1.5) between the (S) and (R) enantiomer peaks. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[15] | For impurities: From the reporting threshold to 120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. Assessed by spiking the sample with known amounts of the (R)-enantiomer. | % Recovery typically between 80-120% for impurity quantification. |

| Precision | The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 15% for impurity at the limit. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; RSD ≤ 20%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., % organic, pH, flow rate). | System suitability parameters remain within acceptable limits. |

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is performed before each analysis to ensure the chromatographic system is performing adequately.[10] It is the final check that confirms the system is fit for the intended analysis on that day.[17]

| SST Parameter | Purpose | Typical Acceptance Criteria |

| Resolution (Rs) | Measures the degree of separation between the two enantiomer peaks. | Rs ≥ 1.5 |

| Tailing Factor (Tf) | Measures peak symmetry. | 0.8 ≤ Tf ≤ 1.5 |

| Repeatability | Precision of replicate injections of the standard. | RSD of peak areas ≤ 5.0% (for n=5) |

| Plate Count (N) | Measures column efficiency. | N > 2000 |

Impurity Profiling

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance.[18][19][20] For (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, impurities can be classified into two main categories.

Enantiomeric Impurity: The (R)-isomer

The primary chiral impurity is the (R)-enantiomer. Its presence is typically a result of the synthetic process, as achieving perfect 100% enantioselectivity is challenging.[1] Methods like asymmetric synthesis or chiral resolution are used to enrich the desired (S)-isomer.[1] The validated chiral HPLC method described herein is the primary tool for controlling this specific impurity.

Process-Related Impurities

Other impurities may arise from the manufacturing process, including starting materials, by-products, intermediates, and reagents.

-

Starting Materials: Unreacted starting materials such as 4-nitrobenzaldehyde.

-

By-products: Compounds formed from side reactions during the synthesis.

-

Degradation Products: Impurities formed due to instability of the drug substance under certain storage conditions.

While the chiral HPLC method is specific for the enantiomers, a separate achiral, reversed-phase HPLC method (often with a gradient elution) is typically required to detect and quantify these other process-related impurities.

Conclusion

The determination of chiral purity for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a critical quality control step that directly impacts the safety and efficacy of any resulting pharmaceutical product. This guide has detailed a robust and reliable analytical approach centered on chiral High-Performance Liquid Chromatography. By understanding the scientific principles behind method development, implementing a comprehensive validation strategy according to ICH guidelines, and consistently performing system suitability tests, researchers and drug development professionals can ensure the stereochemical integrity of this vital pharmaceutical intermediate. Adherence to these principles forms the bedrock of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

-

Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information. [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. [Link]

-

The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Enantiomeric excess. Wikipedia. [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

-

System Suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

-

The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Impurity Profiling of Drugs: A Review. International Journal of Novel Research and Development. [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

-

Role of Chirality in Drugs. Juniper Publishers. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

-

Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. LinkedIn. [Link]

-

Enantiomeric Excess. Chemistry LibreTexts. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

-

Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

-

Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]

-

How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-

Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 11. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 13. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biomedres.us [biomedres.us]

- 19. globalpharmatek.com [globalpharmatek.com]

- 20. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a specialized amino acid derivative pivotal in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, mechanistic principles, and field-proven applications of this versatile building block. We will explore the causality behind its utility in Solid-Phase Peptide Synthesis (SPPS) and its role in creating novel molecular architectures for therapeutic and research purposes.

Section 1: Core Characteristics and Safe Handling

Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a non-canonical amino acid derivative distinguished by two key functional moieties: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 4-nitrophenyl side chain. This unique combination makes it an invaluable asset for constructing complex peptides and peptidomimetics.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its application in synthetic workflows. High purity, typically ≥99% as determined by HPLC, is crucial for successful and reproducible peptide synthesis.[2]

| Property | Value | Source(s) |

| CAS Number | 270062-88-9 | [2][3] |

| Molecular Formula | C₂₅H₂₂N₂O₆ | [3] |

| Molecular Weight | 446.45 g/mol | [3] |

| Purity | ≥97% to ≥99% (Varies by supplier) | [2][3] |

| Solubility | Exhibits excellent solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] | |

| Storage | Store at room temperature. | [3] |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is classified with potential health effects.

-

Hazards: The compound may be harmful if swallowed, inhaled, or comes into contact with the skin. It is known to cause skin irritation and can cause serious eye irritation.[5][6][7]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[6][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[7][8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[6][7]

-

Section 2: The Chemistry of Key Functional Moieties

The utility of this molecule is rooted in the distinct chemical behaviors of its Fmoc group and its nitrophenyl side chain. Understanding these provides the rationale for its application in complex synthetic strategies.

The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group for amines in modern Solid-Phase Peptide Synthesis (SPPS).[9] Its popularity stems from its unique deprotection mechanism, which forms the basis of an "orthogonal" protection strategy.[10][11]

Mechanism and Rationale: The Fmoc group is stable under acidic conditions but is readily cleaved by a weak base, typically a 20% solution of piperidine in DMF.[12][13] The deprotection proceeds via a base-catalyzed β-elimination (E1cb mechanism).[14][15] The base abstracts the acidic proton on the fluorenyl ring, forming a stabilized carbanion that subsequently eliminates to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[15]

This base-lability is a significant advantage over older methods, such as the Boc/Bzl strategy, which required repeated treatments with strong, corrosive acids like trifluoroacetic acid (TFA) for N-terminal deprotection.[13] The mild conditions of Fmoc chemistry preserve acid-labile side-chain protecting groups and are compatible with sensitive or modified amino acids, such as those with glycosylation or phosphorylation, which would not be stable under harsher conditions.[13][16] Furthermore, the dibenzofulvene byproduct has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection reaction to ensure its completion.[17]

The 4-Nitrophenyl Side Chain: A Hub for Functionality

The 4-nitrophenyl group is more than just a bulky side chain; it is a versatile functional handle that imparts unique properties to the amino acid and the resulting peptide.

-

Electronic and Steric Modulation: The electron-withdrawing nature of the nitro group can influence the local chemical environment within a peptide, potentially affecting its conformation or binding affinity to biological targets.[1]

-

A Precursor for Further Chemistry: The nitro group can be readily reduced to an amine (—NH₂). This newly formed amino group can then be used as a point for bioconjugation, such as attaching fluorescent dyes, cross-linkers, or other molecular probes. This two-step modification strategy dramatically expands the functional possibilities of the resulting peptide.

-

Photolabile Applications: In certain contexts, the 2-nitrophenyl group is known to be a photolabile moiety, meaning it can be cleaved upon exposure to UV light.[18][19] While this is more established for the ortho-isomer, the para-substituted nitro group in this compound can also be explored for applications where light-induced structural changes are desired.

Section 3: Core Application: A Step-by-Step Guide to Incorporation via Fmoc-SPPS

The primary application of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is its incorporation into a growing peptide chain using SPPS. The process is cyclical, with each cycle extending the peptide by one amino acid.[20]

Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual incorporation of the title compound onto a resin-bound peptide chain with a free N-terminal amine (e.g., on a Rink Amide resin).

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid

-

Coupling Activator: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvents: High-purity, amine-free DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection Solution: 20% piperidine in DMF

Methodology:

-

Resin Preparation:

-

Ensure the resin-bound peptide has a free N-terminal amine. If the previous amino acid was just added, the resin should have been treated with 20% piperidine in DMF for approximately 5-10 minutes to remove its Fmoc group.[21]

-

Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x). This step is critical as residual base can prematurely deprotect the incoming amino acid.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in a minimal volume of DMF.

-

Add DIPEA (6-10 equivalents) to the solution. The solution may change color, indicating activation. Allow the activation to proceed for 1-2 minutes.

-

Causality: The coupling agent (HCTU) reacts with the carboxylic acid of the amino acid to form a highly reactive ester intermediate. This intermediate is susceptible to nucleophilic attack by the free amine on the resin. The base (DIPEA) is required to maintain a neutral pH and facilitate the reaction.[21]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the washed resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Self-Validation: To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling.

-

-

Washing:

-

Cycle Completion:

-

The resin is now ready for the next cycle, starting again with the deprotection of the newly added Fmoc group to expose the next amine for coupling.

-

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[12]

-

Cleavage: This is typically achieved by treating the dried peptide-resin with a strong acid cocktail, most commonly 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., 2.5% water and 2.5% triisopropylsilane) for 2-4 hours.[12] The scavengers are essential to "trap" reactive carbocations generated from the cleavage of other side-chain protecting groups, preventing unwanted side reactions with the peptide.

-

Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 4: Visualization of the SPPS Workflow

The following diagram illustrates the core cyclical process of Solid-Phase Peptide Synthesis for incorporating a single Fmoc-protected amino acid.

Caption: SPPS Cycle for Amino Acid Incorporation

Section 5: Broader Applications and Future Directions

The utility of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid extends beyond linear peptide synthesis. Its unique structure makes it a valuable component in the development of:

-

Peptidomimetics: Molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, or target affinity.[1]

-

Modified Peptides: The 4-nitrophenyl side chain serves as an anchor point for creating branched peptides or for conjugating peptides to other molecules like polymers, lipids, or cytotoxic drugs for targeted delivery.[22]

-

Probes for Biological Systems: By reducing the nitro group to an amine, researchers can attach fluorophores or other reporter molecules, creating tools to study protein-protein interactions, enzyme activity, or cellular localization.

The continued demand for sophisticated molecular tools in chemical biology and medicine ensures that specialized building blocks like Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid will remain critical for innovation. Future research will likely focus on leveraging its unique electronic properties and functional handle in the design of next-generation therapeutics and advanced diagnostic agents.

References

- Advancing Drug Discovery with Specialty Amino Acid Building Blocks. (2026). Ningbo Inno Pharmchem Co., Ltd.

- Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Focus on FMOC chemistry. (n.d.). LGC Standards.

- Why Fmoc-Protected Amino Acids Domin

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acme Synthetic Chemicals.

- Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. (n.d.). Chem-Impex.

- Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (n.d.).

- MSDS - Safety Data Sheet for (S)-3-(Fmoc-amino)-4-(3-nitrophenyl)butanoic acid. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.

- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025).

- Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid. (n.d.). ChemScene.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Peptide Bond Formation by Using p-Nitrophenyl Esters. (n.d.).

- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2008). Biochemistry.

- Safety Data Sheet: 4-Nitrophenyl butyr

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Safety Data Sheet for 4-(4-Nitrophenyl) butyric acid. (n.d.). SynZeal.

- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.

- Safety Data Sheet for 4-Nitrophenylacetic acid. (2025). Sigma-Aldrich.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Synthetic Chemicals.

- Safety Data Sheet for 4-Nitrophenyl butyr

- Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026). Organic Letters.

- Fmoc-(s)-3-amino-4-(4-nitro-phenyl)-butyric acid. (n.d.). Alichem.

- Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid. (n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 5. peptide.com [peptide.com]

- 6. synzeal.com [synzeal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chempep.com [chempep.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bachem.com [bachem.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Role of Modified Amino Acids in Peptide Synthesis

The field of peptide science is increasingly reliant on the incorporation of non-proteinogenic amino acids to develop novel therapeutic peptides, probes, and biomaterials. These unique building blocks allow for the precise modulation of peptide conformation, stability, and biological activity. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a key player in this arena, offering a versatile scaffold for advanced peptide design.[1][2]

This molecule is distinguished by two critical features:

-

The Fluorenylmethoxycarbonyl (Fmoc) group , which provides a base-labile Nα-protection essential for the orthogonal strategy of modern solid-phase peptide synthesis (SPPS).[3][4] This protecting group is stable to the acidic conditions used to cleave final peptides from most resins, allowing for a clean and controlled stepwise assembly of the peptide chain.[3]

-

The 4-nitrophenyl moiety , which introduces unique steric and electronic properties into the peptide backbone.[2] This group can be used to influence peptide folding, create specific binding interactions, or serve as a chemical handle for further modifications. The nitro group, for instance, can be reduced to an amine for subsequent conjugation or labeling.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed, field-tested protocols for the successful incorporation of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid into synthetic peptides using SPPS.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 270062-88-9 | [1][5] |

| Molecular Formula | C₂₅H₂₂N₂O₆ | [5][6] |

| Molecular Weight | 446.45 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% | [5] |

| Storage | Store at room temperature | [5] |

| Solubility | Soluble in DMF and DCM | N/A |

Handling Recommendation: As with all fine chemicals, standard laboratory safety protocols should be observed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is classified as a warning for potential hazards upon ingestion, skin contact, or inhalation.[5]

The Core Principle: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[7][8] Excess reagents and byproducts are simply washed away after each step, dramatically simplifying the purification process.[8][9]

The Fmoc-SPPS strategy is a cyclical process built on two fundamental, repeated steps:

-

Nα-Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain, typically with a solution of a secondary amine like piperidine.[3][10] This exposes a free amine, ready for the next coupling reaction.

-

Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.[10][11]

This cycle is repeated until the desired peptide sequence is assembled.

Figure 1: The iterative workflow of Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol provides a robust methodology for the incorporation of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

4.1. Materials and Reagents

-

Resin: Rink Amide or Wang resin (0.3 - 0.8 mmol/g loading capacity).

-

Amino Acid: Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

-

Standard Amino Acids: Other Fmoc-protected amino acids as required by the sequence.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Alternative: HOBt/DCC (1-Hydroxybenzotriazole / N,N'-Dicyclohexylcarbodiimide)

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

-

Precipitation Solvent: Cold diethyl ether.

4.2. Step-by-Step Synthesis Workflow

This protocol assumes a starting scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g (i.e., 200 mg of resin).

Step 1: Resin Swelling

-

Causality: Proper swelling of the polystyrene resin is critical to ensure that reactive sites are accessible to reagents.

-

Place 200 mg of resin in a peptide synthesis vessel.

-

Add 5 mL of DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin 3 times with 5 mL of DMF.

Step 2: N-terminal Fmoc Deprotection

-

Causality: The Fmoc group is removed via a β-elimination mechanism induced by the secondary amine, piperidine, liberating the N-terminal amine for the subsequent coupling reaction.[3][11]

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF.

-

Agitate for 7-10 minutes.

-

Drain the solution and wash the resin thoroughly (5 x 5 mL with DMF).

Step 3: Coupling of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid

-

Causality: The carboxylic acid of the incoming amino acid is converted into a more reactive species (an active ester) by the coupling reagent, facilitating nucleophilic attack by the free amine on the resin.[11] DIPEA acts as a non-nucleophilic base to maintain basic conditions required for the reaction.

-

In a separate vial, dissolve Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (0.4 mmol, 178.6 mg, 4 eq.) and HCTU (0.4 mmol, 165.5 mg, 4 eq.) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 139 µL, 8 eq.) to the activation solution and vortex briefly.

-

Immediately add the activation solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Expert Insight: Due to the potential steric hindrance from the nitrophenyl group, a longer coupling time or a double coupling may be necessary. Monitor the reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

Step 4: Post-Coupling Wash

-

Causality: Thorough washing is essential to remove all excess reagents and byproducts, ensuring high purity in the final peptide.[8]

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 5: Peptide Chain Elongation

-

Repeat the cycle of Deprotection (Step 2), Coupling (Step 3 for the next amino acid), and Washing (Step 4) until the full peptide sequence is assembled.

Step 6: Final Cleavage and Deprotection

-

Causality: A strong acid, TFA, is used to cleave the ester or amide linkage between the peptide and the resin. Scavengers like TIS are included to quench reactive cationic species generated during the cleavage of side-chain protecting groups, preventing side reactions.

-

After the final coupling and washing steps, perform a final Fmoc deprotection (Step 2) and wash the resin with DMF then DCM. Dry the resin under vacuum for 1 hour.

-

Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.

-

Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the resin, collecting the filtrate which contains the peptide.

-

Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

Step 7: Peptide Precipitation and Isolation

-

Concentrate the TFA solution to a small volume (~1 mL) under a stream of nitrogen.

-

Add the concentrated peptide solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis (LC-MS) and purification (HPLC).

Visualization of the Core Reagent

Figure 2: Chemical structure of the title compound.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The use of qualitative tests like the ninhydrin test at each coupling step provides real-time feedback on reaction efficiency. Furthermore, analyzing the final crude product by LC-MS validates the overall success of the synthesis by confirming the molecular weight of the desired peptide. This multi-layered approach of in-process control and final product analysis ensures the trustworthiness and reproducibility of the methodology.

References

- Amino Acid Deriv

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Fmoc Solid Phase Peptide Synthesis.ChemPep Inc.

- Advances in Fmoc solid-phase peptide synthesis.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.

- Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid.ChemScene.

- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.YouTube.

- (PDF) Peptide Synthesis.

- Introduction to Peptide Synthesis.Master Organic Chemistry.

- Introduction to Peptide Synthesis.

- Advancing Drug Discovery with Specialty Amino Acid Building Blocks.NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid.Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid | 270062-88-9 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Application Note: A Comprehensive Guide to the On-Resin Deprotection of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Introduction: The Significance of β-Amino Acids in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, β-amino acids are of particular interest as they can induce stable secondary structures, such as helices and sheets, in peptides.[1] Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a valuable building block that introduces a β-amino acid residue with a 4-nitrophenyl side chain. This moiety can serve as a spectroscopic probe or be chemically modified for further functionalization.

This application note provides a comprehensive guide to the on-resin deprotection of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a critical step in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical considerations for ensuring a high-yield and high-purity synthesis.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Cascade

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS.[2] Its removal is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The deprotection proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: The secondary amine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring.[1]

-

β-Elimination: This abstraction is followed by a β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[2] The highly reactive DBF is subsequently trapped by the excess secondary amine to form a stable adduct.[1]

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Potential Challenges and Expert Recommendations

While the Fmoc deprotection is generally a robust reaction, certain challenges can arise, particularly when working with β-amino acids.

-

Incomplete Deprotection: Insufficient reaction time or low-quality reagents can lead to incomplete removal of the Fmoc group. This will result in deletion sequences in the final peptide.[1] Regular monitoring of the deprotection reaction is crucial to ensure its completion.

-

Diketopiperazine Formation: Peptides containing β-amino acids are particularly susceptible to diketopiperazine formation, an intramolecular cyclization reaction that cleaves the dipeptide from the resin.[1] This side reaction is more prominent after the deprotection of the second amino acid in the sequence. To mitigate this, it is advisable to use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) if the C-terminus is a carboxylic acid, and to proceed with the subsequent coupling reaction immediately after deprotection and washing.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checkpoints to ensure the success of each step.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid | Peptide Synthesis | Any reputable source |

| Solid-phase synthesis resin (e.g., Wang, Rink Amide) | 100-200 mesh | Any reputable source |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Any reputable source |

| Piperidine | Reagent Grade | Any reputable source |

| Dichloromethane (DCM) | ACS Grade | Any reputable source |

| Trifluoroacetic acid (TFA) | Reagent Grade | Any reputable source |

| Triisopropylsilane (TIS) | Reagent Grade | Any reputable source |

| HPLC-grade acetonitrile and water | HPLC Grade | Any reputable source |

Protocol 1: On-Resin Fmoc Deprotection

This protocol describes the removal of the Fmoc group from resin-bound Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture for 3 minutes at room temperature.[4]

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[4]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min). This is a critical step to ensure all residual piperidine and the DBF-piperidine adduct are removed before the next coupling step.[4]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The completion of the Fmoc deprotection can be monitored by detecting the DBF-piperidine adduct in the drained solution, which has a characteristic UV absorbance maximum around 301 nm.

-

Sample Collection: Collect the filtrate from the second deprotection step.

-

Dilution: Dilute a small aliquot of the filtrate with a known volume of DMF.

-

UV-Vis Measurement: Measure the absorbance of the diluted sample at 301 nm using a UV-Vis spectrophotometer.

-

Completion Check: After the final DMF wash, collect the wash solution and measure its absorbance at 301 nm. A baseline reading indicates the complete removal of the DBF-piperidine adduct.

Protocol 3: Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[5]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

Workflow Visualization

Figure 2: Experimental workflow for Fmoc deprotection.

Analytical Validation

The purity and identity of the final peptide should be confirmed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

RP-HPLC

RP-HPLC is the gold standard for assessing peptide purity.[6] A typical method involves a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA. The purity is determined by integrating the area of the main peptide peak relative to the total peak area.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[6] Electrospray ionization (ESI) is a commonly used technique for peptide analysis. The observed molecular weight should match the calculated theoretical mass of the target peptide.

References

- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

- Wenzel, H. R., & Tschesche, H. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(6), 829–831.

-

American Chemical Society. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

-

PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

-

MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptides Containing (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modifications can confer unique structural and functional properties, leading to peptides with enhanced stability, novel biological activity, and improved pharmacokinetic profiles.[1][2] This document provides a comprehensive guide to the synthesis of peptides containing the unnatural β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. We will delve into the strategic considerations for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, and discuss methods for the characterization of the final peptide product. The protocols and insights provided herein are designed to be a valuable resource for researchers aiming to explore the potential of this and other modified amino acids in their work.

Introduction: The Significance of (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid in Peptide Chemistry

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a chiral β-amino acid derivative that has garnered significant interest in medicinal chemistry.[3] Its unique structure, featuring a nitrophenyl moiety, offers several advantages in the design of novel peptides and peptidomimetics. The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and provide resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[1][4][5][6]

The 4-nitrophenyl group, in particular, can be a versatile functional handle. It can be used to introduce specific electronic or steric properties into a peptide, potentially modulating its binding affinity and selectivity for biological targets.[7] Furthermore, the nitro group can be chemically modified post-synthesis, for example, by reduction to an amine, allowing for the attachment of fluorescent probes, affinity labels, or other functionalities.[8] This makes Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid a valuable building block for creating complex and functional peptides for a wide range of applications, from fundamental biological studies to the development of new therapeutics.[7][8]

Strategic Considerations for Synthesis

The successful synthesis of peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid relies on a solid understanding of solid-phase peptide synthesis (SPPS) principles, particularly Fmoc/tBu chemistry.[9][10][11]

The Building Block: Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

The key reagent for incorporating this modified amino acid is its N-α-Fmoc protected form, Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (CAS 270062-88-9).[8][12] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable to the acidic conditions used for final cleavage from the resin, making it ideal for SPPS.[10][13] It is crucial to source this building block with high purity (≥99% by HPLC) to ensure successful and clean peptide synthesis.[8]

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid | 270062-88-9 | C₂₅H₂₂N₂O₆ | 446.45 g/mol |

Solid Support Selection

The choice of solid support (resin) depends on the desired C-terminal functionality of the final peptide.[14]

-

For a C-terminal amide: Rink Amide resin is the most common choice.

-

For a C-terminal carboxylic acid: 2-Chlorotrityl chloride resin or Wang resin are suitable options.[14]

The mesh size of the resin is also a practical consideration, especially for automated synthesizers, where a 100-200 mesh size is often recommended to prevent clogging.[14]

Coupling Reagents: Overcoming Steric Hindrance

While (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is not as sterically hindered as some other unnatural amino acids, the use of efficient coupling reagents is still recommended to ensure complete and rapid amide bond formation.[15][16] In-situ activating reagents are widely used in SPPS for their ease of use and high efficiency.[17]

Commonly used coupling reagents include:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU and HCTU are generally more reactive than HBTU and are particularly useful for difficult couplings.[17] The choice of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is also critical for the activation step.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model peptide containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. These protocols can be adapted for automated peptide synthesizers.

General SPPS Workflow

The overall process of SPPS is cyclical, involving the repeated steps of deprotection and coupling to elongate the peptide chain.[18][19][20]

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Manual Synthesis of a Model Peptide

This protocol describes the synthesis of a pentapeptide (e.g., Tyr-Gly-Gly-Phe-X, where X is (S)-3-Amino-4-(4-nitrophenyl)butanoic acid) on Rink Amide resin (0.1 mmol scale).

Materials and Reagents:

-

Rink Amide resin (e.g., 0.5 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU or HATU

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Solid-phase synthesis vessel with a sintered glass filter

Procedure:

-

Resin Swelling:

-

Weigh out approximately 200 mg of Rink Amide resin (for 0.1 mmol scale) into the synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.[14]

-

Drain the DMF.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling of the First Amino Acid (Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid):

-

In a separate vial, dissolve 3 equivalents of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (relative to resin loading) and 3 equivalents of HBTU/HATU in 3 mL of DMF.[21]

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

To monitor the coupling reaction, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.[22]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation (Coupling of Subsequent Amino Acids):

-

Repeat the Fmoc deprotection step (Step 2).

-

Repeat the coupling step (Step 3) with the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Phe-OH).

-

Continue this cycle of deprotection and coupling until the entire peptide sequence is assembled.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For a peptide containing Tyr, a common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[23] A simpler and less odorous alternative for many sequences is TFA/TIS/water (95:2.5:2.5).[23]

-

Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA.

-

Add the cleavage cocktail (e.g., 5 mL) to the dry resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a clean collection tube, and wash the resin with a small amount of fresh TFA.

-

-

Peptide Precipitation:

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (e.g., 40 mL).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide will contain impurities from incomplete couplings or side reactions.[24] Purification is typically achieved by RP-HPLC.

| Parameter | Typical Conditions |

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes) |

| Detection | UV at 214 nm and 280 nm |

| Flow Rate | 1 mL/min (analytical) or higher (preparative) |

The fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure peptide.

Characterization by Mass Spectrometry

The identity of the purified peptide should be confirmed by mass spectrometry.[25][26]

| Technique | Information Obtained |

| Electrospray Ionization (ESI-MS) | Provides the molecular weight of the peptide, often as multiply charged ions. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) | Provides the molecular weight of the peptide, typically as a singly charged ion. |

The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance, peptide aggregation | Use a more powerful coupling reagent (e.g., HATU), double couple, or increase coupling time. |

| Low Yield after Cleavage | Incomplete cleavage, peptide precipitation on resin | Extend cleavage time, use a stronger cleavage cocktail, or ensure the peptide is soluble in the cleavage mixture. |

| Multiple Peaks in HPLC | Deletion sequences, side reactions | Optimize coupling and deprotection times, ensure high-purity reagents. |

| Modification of Nitro Group | Harsh cleavage conditions | The nitro group is generally stable to TFA. If modification is observed, investigate alternative cleavage strategies, although this is uncommon. |

Conclusion

The synthesis of peptides containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a feasible and valuable strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. By following the detailed protocols and considering the strategic insights provided in this application note, researchers can successfully incorporate this and other unnatural amino acids into their peptide sequences. Careful execution of the synthesis, purification, and characterization steps is paramount to obtaining high-quality peptides for downstream applications in drug discovery and chemical biology.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link not available]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323–334. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Drug Discovery with Specialty Amino Acid Building Blocks. [Link]

-

Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Semenov, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e23. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 6706–6741. [Link]

-

Reddy, K. S., et al. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic β-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

- Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid.

-

Sharma, R., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Clinical and Medical Sciences, 1(1), 1-6. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Hidayah, S. N., Putra, M. P., & Lukitaningsih, E. (2023). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. [Link]

-

ResearchGate. Synthesis of the PPGs 3-(o-Nitrophenyl) butan-2-ol 4) and 3-(o-Nitrophenyl)but-3-en-2-ol 5). [Link]

-

Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 137–147. [Link]

-

Robinson, J. A. (2003). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 36(9), 743–752. [Link]

-

Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E81, 486-491. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 3. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | 270062-87-8 | Benchchem [benchchem.com]

- 4. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. biosynth.com [biosynth.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chemscene.com [chemscene.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. chempep.com [chempep.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 24. almacgroup.com [almacgroup.com]

- 25. youtube.com [youtube.com]

- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]

Application Note: A Mass Spectrometry-Based Protocol for the Characterization of Peptides Incorporating (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Introduction

In the landscape of modern drug discovery, peptides modified with non-canonical amino acids are gaining significant traction. These modifications can confer advantageous properties such as enhanced proteolytic stability, improved conformational rigidity, and novel biological activities.[1] The incorporation of β-amino acids, in particular, has emerged as a promising strategy to generate peptidomimetics with unique structural and functional attributes.[1][2] This application note provides a comprehensive guide to the characterization of peptides containing the synthetic β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, using liquid chromatography-mass spectrometry (LC-MS).

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a chiral β-amino acid derivative that serves as a valuable building block in pharmaceutical research, primarily in peptide synthesis.[3] Its 4-nitrophenyl substituent introduces a unique chemical handle and can influence the peptide's overall properties. Robust and detailed analytical characterization is paramount to ensure the identity, purity, and structural integrity of these modified peptides. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful and indispensable tool for this purpose, offering high sensitivity, specificity, and the ability to elucidate detailed structural information.[4][5][6][7] This guide will detail a systematic workflow, from sample preparation to data interpretation, providing researchers with the necessary protocols to confidently characterize these novel peptide entities.

I. Foundational Concepts: Understanding the Analyte and the Technique

A thorough understanding of the physicochemical properties of the peptide and the principles of the analytical technique is crucial for successful characterization.

A. The Unique Nature of (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid-Containing Peptides

The incorporation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid introduces several key features that influence the mass spectrometric analysis:

-

Increased Mass: The molecular weight of this non-canonical amino acid (C₁₀H₁₂N₂O₄) is 224.21 g/mol .

-

Modified Backbone: The presence of a β-amino acid extends the peptide backbone by one carbon atom compared to a standard α-amino acid, which can alter fragmentation patterns.[2]

-

The Nitro Group: The nitro (-NO₂) group is a key feature that can yield characteristic fragmentation patterns, including the neutral loss of NO (30 Da) or NO₂ (46 Da).[8][9][10]

-

Chirality: The (S)-configuration is critical for stereospecific interactions in biological systems, though this feature is not directly probed by standard mass spectrometry.[3]

B. The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern peptide analysis.[5]

-

Liquid Chromatography (LC): LC separates the peptide of interest from impurities based on its physicochemical properties (e.g., hydrophobicity). This is critical for accurate mass measurement and for the analysis of complex mixtures.

-

Mass Spectrometry (MS): The mass spectrometer ionizes the peptide and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight.

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (the intact peptide) is selected and fragmented. The resulting fragment ions provide sequence information, allowing for the confirmation of the amino acid sequence and the localization of modifications.[11][12]

II. Experimental Design and Protocols

A well-designed experiment is the foundation of reliable and reproducible results. This section outlines the necessary materials, instrumentation, and step-by-step protocols.

A. Materials and Reagents

-

Peptide Sample: Synthesized and purified peptide containing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid. The synthesis of the Fmoc-protected amino acid is a key step for solid-phase peptide synthesis.[13]

-

Solvents: LC-MS grade water, acetonitrile, and formic acid.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.[6]

-

LC System: A UHPLC or HPLC system capable of generating reproducible gradients.

-

LC Column: A C18 reversed-phase column is a common choice for peptide separations.

B. Experimental Workflow Diagram

Caption: A generalized workflow for the characterization of modified peptides.

C. Detailed Protocols

Protocol 1: Sample Preparation

-

Peptide Dissolution: Accurately weigh a small amount of the lyophilized peptide. Dissolve the peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Dilution: Create a working solution of 1-10 µM by diluting the stock solution with 0.1% formic acid in water. The optimal concentration may vary depending on the instrument's sensitivity.

Protocol 2: LC-MS Analysis

-

LC Method:

-

Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be 5-40% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of the peptide from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Method (Full Scan - MS1):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-